molecular formula C26H37Cl2NO6 B13772856 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride CAS No. 73771-67-2

5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride

Cat. No.: B13772856
CAS No.: 73771-67-2
M. Wt: 530.5 g/mol
InChI Key: LSKRMLMFOBQHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride is a complex organic compound with a molecular formula of C26H37Cl2NO6. It is known for its unique structure, which combines elements of carvacrol and 3,4,5-trimethoxybenzylate, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride typically involves multiple steps, starting with the preparation of carvacrol derivatives. The key steps include:

    Alkylation: Carvacrol is alkylated with 2-chloroethyl ethylamine under basic conditions to form the intermediate 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol.

    Esterification: The intermediate is then esterified with 3,4,5-trimethoxybenzyl chloride in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium ethoxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Carvacrol derivatives: Compounds like thymol and eugenol share structural similarities with carvacrol.

    Trimethoxybenzylate derivatives: Compounds such as 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzyl chloride.

Uniqueness

What sets 5-(2-((2-Chloroethyl)ethylamino)ethoxy)carvacrol 3,4,5-trimethoxybenzylate hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

73771-67-2

Molecular Formula

C26H37Cl2NO6

Molecular Weight

530.5 g/mol

IUPAC Name

2-chloroethyl-ethyl-[2-[5-methyl-2-propan-2-yl-4-(3,4,5-trimethoxybenzoyl)oxyphenoxy]ethyl]azanium;chloride

InChI

InChI=1S/C26H36ClNO6.ClH/c1-8-28(10-9-27)11-12-33-22-13-18(4)21(16-20(22)17(2)3)34-26(29)19-14-23(30-5)25(32-7)24(15-19)31-6;/h13-17H,8-12H2,1-7H3;1H

InChI Key

LSKRMLMFOBQHHM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCOC1=C(C=C(C(=C1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(C)C)CCCl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.